molecular formula C17H25ClN2O2 B6715906 N-[4-[(4-chloro-2-ethoxyphenyl)methylamino]cyclohexyl]acetamide

N-[4-[(4-chloro-2-ethoxyphenyl)methylamino]cyclohexyl]acetamide

Cat. No.: B6715906
M. Wt: 324.8 g/mol
InChI Key: RLECGRSJVFNMJJ-UHFFFAOYSA-N
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Description

N-[4-[(4-chloro-2-ethoxyphenyl)methylamino]cyclohexyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, an ethoxy group, and a cyclohexylacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[4-[(4-chloro-2-ethoxyphenyl)methylamino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-3-22-17-10-14(18)5-4-13(17)11-19-15-6-8-16(9-7-15)20-12(2)21/h4-5,10,15-16,19H,3,6-9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLECGRSJVFNMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)CNC2CCC(CC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-chloro-2-ethoxyphenyl)methylamino]cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-ethoxybenzaldehyde with cyclohexylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Acetylation: The final step involves the acetylation of the amine with acetic anhydride to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-chloro-2-ethoxyphenyl)methylamino]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-[(4-chloro-2-ethoxyphenyl)methylamino]cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[(4-chloro-2-ethoxyphenyl)methylamino]cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cell surface receptors to trigger intracellular signaling cascades.

Comparison with Similar Compounds

N-[4-[(4-chloro-2-ethoxyphenyl)methylamino]cyclohexyl]acetamide can be compared with other similar compounds, such as:

    N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    2-Chloro-N-(4-ethoxyphenyl)acetamide: Lacks the cyclohexyl moiety and has a simpler structure.

    N-(4-Chloro-2-methylphenyl)-2-(2,4-dimethoxyphenylamino)acetamide: Contains additional methoxy groups on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.

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